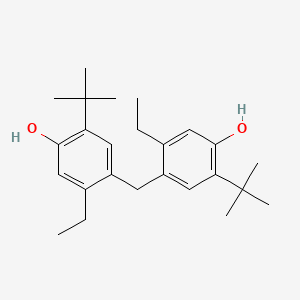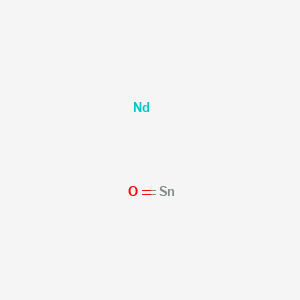
Neodymium;oxotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium;oxotin is a compound that combines the rare-earth element neodymium with oxotin. Neodymium is a silvery-white metal that is part of the lanthanide series on the periodic table. It is known for its strong magnetic properties and is commonly used in the production of high-strength permanent magnets. Oxotin, on the other hand, is a less commonly known compound but is often used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Neodymium;oxotin can be synthesized through various methods. One common approach involves the reaction of neodymium oxide with oxotin under controlled conditions. The reaction typically requires high temperatures and an inert atmosphere to prevent oxidation. The process involves the following steps:
Mixing: Neodymium oxide and oxotin are mixed in stoichiometric amounts.
Heating: The mixture is heated to a temperature of around 900°C in a furnace.
Reaction: The reaction takes place in an inert atmosphere, such as argon, to prevent oxidation.
Cooling: The product is then cooled to room temperature.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and more sophisticated equipment. The process may include additional steps such as purification and crystallization to obtain a high-purity product. Microwave heating has also been explored as a method to achieve uniform particle size and morphology .
Chemical Reactions Analysis
Types of Reactions
Neodymium;oxotin undergoes various types of chemical reactions, including:
Oxidation: Neodymium readily oxidizes in air to form neodymium(III) oxide.
Reduction: Neodymium can be reduced from its oxide form using reducing agents like calcium.
Substitution: Neodymium can undergo substitution reactions with halogens to form neodymium halides.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Calcium or other strong reducing agents.
Substitution: Halogens such as fluorine, chlorine, bromine, and iodine.
Major Products
Oxidation: Neodymium(III) oxide (Nd2O3)
Reduction: Neodymium metal
Substitution: Neodymium halides (e.g., NdF3, NdCl3, NdBr3, NdI3)
Scientific Research Applications
Neodymium;oxotin has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Investigated for its potential in biomedical applications, including cancer treatment.
Medicine: Explored for its use in medical imaging and drug delivery systems.
Mechanism of Action
The mechanism of action of neodymium;oxotin involves its interaction with molecular targets and pathways. In biomedical applications, this compound nanoparticles have been shown to inhibit the growth of cancer cells by inducing oxidative stress and disrupting cellular functions . The compound’s magnetic properties also play a role in its effectiveness in medical imaging and drug delivery.
Comparison with Similar Compounds
Neodymium;oxotin can be compared with other neodymium compounds, such as:
Neodymium(III) oxide (Nd2O3): Used in ceramics and glass coloring.
Neodymium halides (NdF3, NdCl3, NdBr3, NdI3): Used in various chemical reactions and as precursors for other neodymium compounds.
Neodymium acetate (Nd(CH3COO)3): Used in organic synthesis and as a catalyst.
This compound stands out due to its unique combination of neodymium and oxotin, which imparts distinct magnetic and chemical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
127031-02-1 |
|---|---|
Molecular Formula |
NdOSn |
Molecular Weight |
278.95 g/mol |
IUPAC Name |
neodymium;oxotin |
InChI |
InChI=1S/Nd.O.Sn |
InChI Key |
XSEXZGHCGHEJGT-UHFFFAOYSA-N |
Canonical SMILES |
O=[Sn].[Nd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene](/img/structure/B14282359.png)
![3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane](/img/structure/B14282361.png)
![Silane, trimethyl[3-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-butadienyl]-](/img/structure/B14282373.png)
![2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14282378.png)

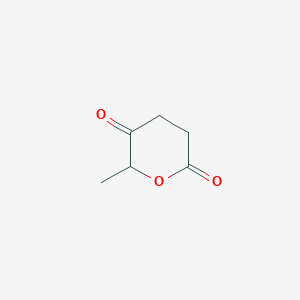
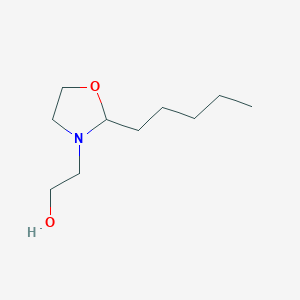
![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)
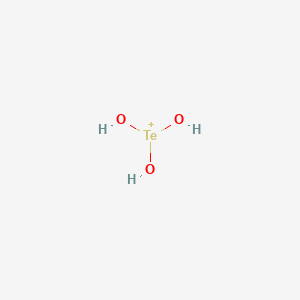

![Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate](/img/structure/B14282427.png)
phosphanium perchlorate](/img/structure/B14282431.png)
![2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride](/img/structure/B14282441.png)
